2-Propylsuccinic acid

Descripción

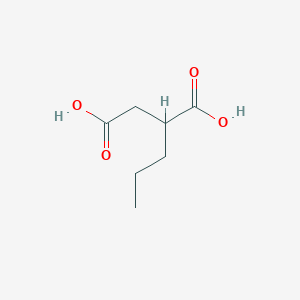

Structure

3D Structure

Propiedades

IUPAC Name |

2-propylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-3-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZBYGZXPKHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388743 | |

| Record name | 2-Propylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-57-5 | |

| Record name | 2-Propylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propylsuccinic Acid for Researchers and Drug Development Professionals

Abstract

2-Propylsuccinic acid, a dicarboxylic acid with significant potential in medicinal chemistry and materials science, presents unique synthetic challenges and opportunities. This technical guide provides an in-depth exploration of the core synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of key synthetic routes. We will dissect the classical malonic ester synthesis, explore a plausible Michael addition approach, and detail a robust methodology for the stereoselective synthesis of chiral this compound using Evans' oxazolidinone auxiliaries. Each section is supported by detailed, step-by-step protocols, mechanistic diagrams, and comparative data to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound and its derivatives are emerging as important building blocks in the development of novel therapeutic agents and advanced polymers. The presence of a propyl group on the succinic acid backbone imparts specific lipophilic and conformational properties, making it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its dicarboxylic nature also allows for its use as a monomer in the synthesis of specialty polyesters and polyamides with tailored properties. Given its growing importance, a comprehensive understanding of its synthesis is paramount for researchers in the field.

This guide will focus on three principal synthetic strategies:

-

Malonic Ester Synthesis: A classic and reliable method for the formation of substituted carboxylic acids.

-

Michael Addition Pathway: A convergent approach involving the conjugate addition of a propyl nucleophile.

-

Asymmetric Synthesis via Chiral Auxiliaries: A sophisticated method for the preparation of enantiomerically pure this compound, crucial for stereospecific biological interactions.

The Workhorse Approach: Malonic Ester Synthesis

The malonic ester synthesis is a robust and highly versatile method for the preparation of mono- and di-substituted carboxylic acids. The underlying principle of this synthesis is the high acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing ester groups, facilitating their removal by a moderately strong base. The resulting enolate is a potent nucleophile that can be alkylated with a suitable alkyl halide. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted carboxylic acid.

Mechanistic Rationale

The synthesis of this compound via the malonic ester route proceeds through a three-step sequence: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

Caption: Malonic Ester Synthesis of this compound.

The choice of sodium ethoxide as the base is strategic; it is strong enough to deprotonate diethyl malonate but avoids transesterification side reactions. The subsequent alkylation with 1-bromopropane proceeds via an S_N2 mechanism. The final step involves saponification of the ester groups, followed by acidification to yield the unstable β-dicarboxylic acid, which readily decarboxylates upon heating.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the alkylation of diethyl malonate and subsequent hydrolysis and decarboxylation.[1][2]

Step 1: Synthesis of Diethyl Propylmalonate

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of absolute ethanol.

-

Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add 80.1 g (0.5 mol) of diethyl malonate dropwise via the dropping funnel with stirring.

-

After the addition is complete, add 61.5 g (0.5 mol) of 1-bromopropane dropwise at a rate that maintains a gentle reflux.

-

After the addition of 1-bromopropane, continue to heat the reaction mixture at reflux for 2-3 hours to ensure complete alkylation.

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

To the residue, add 200 mL of water and extract the aqueous layer with three 100 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the diethyl ether by rotary evaporation to yield crude diethyl propylmalonate. The product can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to this compound

-

In a 500 mL round-bottom flask, combine the crude diethyl propylmalonate with a solution of 40 g of sodium hydroxide in 200 mL of water.

-

Heat the mixture at reflux for 4-6 hours until the ester layer disappears, indicating complete saponification.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2), which will precipitate the propylmalonic acid.

-

Heat the acidified mixture to 150-160°C to effect decarboxylation, which is evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

-

Cool the reaction mixture, which should now contain crude this compound. The product can be purified by recrystallization from water or a suitable organic solvent.

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, 1-bromopropane, Sodium ethoxide | [2] |

| Reaction Type | Enolate alkylation, Hydrolysis, Decarboxylation | [1] |

| Typical Yield | 60-70% (overall) | Estimated |

A Convergent Approach: The Michael Addition Pathway

The Michael addition, or conjugate addition, offers a more convergent route to this compound.[3] This approach involves the 1,4-addition of a propyl nucleophile to an α,β-unsaturated dicarboxylic acid ester, such as diethyl maleate or diethyl fumarate. Organocuprates, specifically Gilman reagents (lithium dipropylcuprate), are the reagents of choice for this transformation due to their propensity for conjugate addition over direct carbonyl attack.[4]

Mechanistic Rationale

The key step in this pathway is the formation of a lithium dipropylcuprate reagent, which then acts as a soft nucleophile, selectively attacking the β-carbon of the electron-deficient alkene.

Caption: Michael Addition Pathway to this compound.

The reaction proceeds through an enolate intermediate which is subsequently protonated during the aqueous workup. The resulting diethyl 2-propylsuccinate can then be hydrolyzed to the final product under basic conditions, similar to the final step of the malonic ester synthesis.

Detailed Experimental Protocol

This protocol is based on general procedures for the preparation and use of Gilman reagents.[4]

Step 1: Synthesis of Diethyl 2-Propylsuccinate via Michael Addition

-

To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere, add 1.90 g (10 mmol) of copper(I) iodide and 100 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add 20 mmol of a solution of propyl lithium in a suitable solvent (e.g., hexanes) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dipropylcuprate reagent.

-

After stirring for 30 minutes at -78 °C, add a solution of 1.74 g (10 mmol) of diethyl maleate in 20 mL of anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield crude diethyl 2-propylsuccinate, which can be purified by column chromatography or vacuum distillation.

Step 2: Hydrolysis to this compound

-

Follow the hydrolysis procedure outlined in Step 2 of the malonic ester synthesis protocol (Section 2.2).

| Parameter | Value | Reference |

| Key Reagents | Propyl lithium, Copper(I) iodide, Diethyl maleate | [4] |

| Reaction Type | Conjugate addition (Michael Addition) | [3] |

| Stereochemistry | Racemic | - |

Achieving Stereocontrol: Asymmetric Synthesis Using Chiral Auxiliaries

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral molecule is essential, as different enantiomers can exhibit vastly different biological activities. The asymmetric synthesis of this compound can be elegantly achieved using a chiral auxiliary, such as an Evans' oxazolidinone.[5] This methodology relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective reaction.[5]

The Principle of Evans' Asymmetric Alkylation

The Evans' asymmetric alkylation involves the acylation of a chiral oxazolidinone, followed by the diastereoselective alkylation of the resulting enolate. The chiral auxiliary creates a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate, thus leading to the preferential formation of one diastereomer.[5]

Caption: Asymmetric Synthesis of this compound.

The stereochemical outcome is highly predictable, and the auxiliary can typically be removed under mild conditions without racemization of the newly formed stereocenter and can often be recovered for reuse.[5]

Detailed Experimental Protocol

This protocol is a conceptual adaptation of the well-established Evans' asymmetric alkylation methodology.[5][6]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.77 g, 10 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol) in 50 mL of anhydrous dichloromethane at 0 °C, add succinic anhydride (1.00 g, 10 mmol).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-succinoyl oxazolidinone, which can be purified by flash chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-succinoyl oxazolidinone (10 mmol) in 50 mL of anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (11 mmol, 1.0 M in THF) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add propyl iodide (1.87 g, 11 mmol) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The major diastereomer can be isolated by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated adduct (e.g., 5 mmol) in a 3:1 mixture of THF and water (40 mL).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4 mL), followed by a solution of lithium hydroxide (0.42 g, 10 mmol) in 10 mL of water.

-

Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound.

| Parameter | Value | Reference |

| Chiral Auxiliary | Evans' Oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) | [5] |

| Key Steps | Acylation, Diastereoselective Alkylation, Cleavage | [6] |

| Diastereomeric Excess | Typically >95% | [6] |

| Enantiomeric Purity | High, following auxiliary cleavage | [6] |

Conclusion and Future Perspectives

This guide has provided a detailed technical overview of the primary synthetic pathways to this compound. The classical malonic ester synthesis remains a reliable and cost-effective method for producing racemic this compound. The Michael addition of an organocuprate presents a convergent and efficient alternative. For applications requiring high enantiopurity, the use of chiral auxiliaries, particularly Evans' oxazolidinones, offers a robust and predictable method for stereocontrolled synthesis.

Future research in this area will likely focus on the development of catalytic asymmetric methods to circumvent the need for stoichiometric chiral auxiliaries, thereby improving atom economy and reducing costs. Furthermore, the exploration of biocatalytic routes, potentially through engineered enzymes, could offer a more sustainable and environmentally benign approach to the synthesis of chiral this compound and its derivatives. As the demand for this versatile building block grows, continued innovation in its synthesis will be crucial for advancing its applications in drug discovery and materials science.

References

-

Experiment 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd.

-

Application Note: Protocol for Alkylation of Diethyl 2-(2-oxopropyl)malonate. Benchchem.

-

Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.

-

Malonic acid, bromo-, ethyl ester. Organic Syntheses Procedure.

-

Malonic esters. University of Calgary.

-

Diethyl Malonate di-alkylation (help please!). Reddit.

-

Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. SciSpace.

-

Application Notes and Protocols: Hydrolysis and Decarboxylation of Diethyl sec-butylethylmalonate. Benchchem.

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.

-

Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. The University of Manchester.

-

Chiral auxiliary. Wikipedia.

-

Decarboxylation of malonic esters. Chemistry Stack Exchange.

-

Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers.

-

Production of malonic acid. Google Patents.

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.

-

Asymmetric Alkylation of Enolates. Chem 115 Myers.

-

Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

-

A Technical Guide to Chiral Auxiliaries in Organic Synthesis. Benchchem.

-

Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. SciSpace.

-

Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.

-

Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives. PubMed.

-

Biocatalytic Cascade Conversion of Racemic Epoxides to (S)‐2‐Arylpropionic Acids, (R)‐ and (S)‐2‐Arylpropyl Amines. ResearchGate.

-

Total Synthesis of Manassantin A by Hanessian. Organic Chemistry Portal.

-

Michael addition of DBU to diethyl maleate. ResearchGate.

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses.

-

Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. ResearchGate.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Propylsuccinic Acid

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-Propylsuccinic acid (CAS 618-57-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering in-depth methodologies and the scientific rationale behind them. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for applications in pharmaceutical research, organic synthesis, and the broader chemical industry.[1]

This compound, a dicarboxylic acid, is a white solid with the molecular formula C₇H₁₂O₄.[1] Its structure, featuring two carboxylic acid functional groups, makes its physicochemical properties highly relevant to its function and application.[1] This guide will detail the experimental determination of its core properties.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is foundational to its development and application. The following table summarizes key known and predicted properties for this compound. The subsequent sections provide detailed protocols for the experimental determination of these values.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₁₂O₄ | --- | [1][2] |

| Molecular Weight | 160.17 g/mol | --- | [1][3] |

| Physical Description | White solid | --- | [1] |

| Melting Point | 100.5 °C | Experimental | [1][3] |

| pKa (Predicted) | 4.56 ± 0.19 | Predicted | [2][3] |

| LogP (Predicted) | 0.82 | Predicted | [1] |

| Boiling Point (Predicted) | 265.8 ± 13.0 °C | Predicted | [1][3] |

| Aqueous Solubility | Slightly soluble in water | Qualitative | [4] |

Identity and Purity Confirmation: Spectroscopic Analysis

Prior to any physicochemical measurement, it is imperative to confirm the identity and purity of the this compound sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is a rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is expected to be dominated by features characteristic of dicarboxylic acids.

Expected Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band, typically centered around 3200 cm⁻¹.[5]

-

C-H Stretch (Alkyl): Absorptions around 2942 cm⁻¹.[5]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1720-1725 cm⁻¹.[5] The presence of hydrogen bonding can sometimes lead to a doublet in this region.[6]

-

C-O Stretch & O-H Bend: A complex region of bands typically found between 1400 cm⁻¹ and 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming connectivity and purity. For this compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Features:

-

-COOH: A broad singlet in the downfield region (typically 10-13 ppm).

-

-CH- (on the succinic acid backbone): A multiplet.

-

-CH₂- (propyl group and backbone): Multiple multiplets.

-

-CH₃ (propyl group): A triplet in the upfield region.

Expected ¹³C NMR Features:

-

-C=O: Two distinct signals in the downfield region (>170 ppm).

-

Alkyl Carbons: Four distinct signals in the aliphatic region.

Determination of Acid Dissociation Constant (pKa)

The pKa values of a dicarboxylic acid are critical as they dictate the ionization state, and therefore solubility and biological interactions, at a given pH.[7] Potentiometric titration is a highly accurate and standard method for pKa determination.[8][9]

Experimental Protocol: Potentiometric Titration

This protocol is designed to determine the two pKa values of this compound.

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (for ionic strength maintenance)[10]

-

Nitrogen gas supply

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[10]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in CO₂-free deionized water to create a solution of approximately 1 mM.[10] Add 0.15 M KCl to maintain constant ionic strength.[7]

-

Inert Atmosphere: Purge the solution with nitrogen gas for at least 15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[7][10]

-

Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Begin stirring. Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments of titrant.[7]

-

Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The two pKa values correspond to the pH at the half-equivalence points of each proton dissociation. These are found at the midpoints of the two buffer regions on the titration curve.[10]

Causality and Validation:

-

Why use KCl? Maintaining a constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa determination.

-

Why purge with Nitrogen? Atmospheric CO₂ dissolves in water to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate equivalence points and pKa values.[8]

-

Self-Validation: The shape of the titration curve itself is a validation. A well-defined curve with clear inflection points indicates a successful measurement. The procedure can be further validated by titrating a known dicarboxylic acid standard, such as succinic acid (pKa1 = 4.3, pKa2 = 5.6).[11]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, as described in OECD Guideline 107, is the traditional and most direct method for this determination.[12][13]

Experimental Protocol: OECD 107 Shake-Flask Method

Materials & Equipment:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

Mechanical shaker or vortex mixer

-

Suitable analytical instrument for concentration measurement (e.g., HPLC-UV, LC/MS)

Procedure:

-

Phase Saturation: Prepare the two solvent phases by vigorously mixing n-octanol and water and allowing them to separate overnight. This ensures thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol.

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected LogP.[14]

-

Equilibration: Agitate the vessel at a constant temperature (20-25 °C) until equilibrium is reached. Typically, 50-100 rotations over 5 minutes are sufficient.[15]

-

Phase Separation: Separate the two phases cleanly, typically by centrifugation to break any emulsions.[13][15]

-

Concentration Analysis: Accurately determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). LogP is the base-10 logarithm of P.

-

P = Cₒ / Cₐ

-

LogP = log₁₀(P)

-

Causality and Validation:

-

Why pre-saturate solvents? This step is crucial because n-octanol and water have some mutual solubility. Using pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment, which would affect the final concentration measurements.

-

Why use centrifugation? Vigorous shaking can create fine emulsions, which prevent a clean separation of the two phases. Centrifugation is the most effective way to ensure complete phase separation.[15]

-

Self-Validation: The experiment should be performed in triplicate with varying phase volume ratios.[15] The resulting LogP values should agree within ± 0.3 log units.[13][14] A mass balance calculation, comparing the initial amount of compound to the sum of the amounts in each phase, should also be performed to check for adsorption to the vessel walls or degradation.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects bioavailability and formulation. The "gold standard" for determining thermodynamic or equilibrium solubility involves equilibrating an excess of the solid compound in an aqueous buffer.[16]

Experimental Protocol: Equilibrium Shake-Flask Method

Materials & Equipment:

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for quantification (HPLC-UV or LC/MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaking incubator for 24-72 hours to ensure equilibrium is reached.[16]

-

Sample Processing: After incubation, allow the vials to stand so that excess solid can settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC/MS method against a standard calibration curve.

Causality and Validation:

-

Why use excess solid? This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

Why incubate for 24-72 hours? Reaching true thermodynamic equilibrium can be a slow process, especially for crystalline solids. This extended incubation time allows the dissolution and precipitation rates to become equal.[16][17]

-

Self-Validation: The experiment should be run in triplicate. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached; the concentration should plateau and remain constant.

Thermal Analysis: Melting Point and Purity

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine melting point, heat of fusion, and to assess purity.[18][19] It measures the difference in heat flow between a sample and a reference as a function of temperature.[18]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Materials & Equipment:

-

Differential Scanning Calorimeter

-

DSC pans (e.g., aluminum) and lids

-

Crimper for sealing pans

-

High-purity indium standard for calibration

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a DSC pan. Seal the pan using a crimper. Prepare an empty, sealed pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample under a controlled temperature program, for example, from 25 °C to 150 °C at a constant rate of 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram will show an endothermic peak representing the melting of the sample.[20]

-

Melting Point (Tₘ): Determined as the onset temperature or the peak temperature of the endotherm.

-

Heat of Fusion (ΔHբ): Calculated by integrating the area under the melting peak.

-

Purity Assessment: The shape of the melting peak provides information about purity. Impurities typically cause a broadening and depression of the melting peak.[20]

-

Causality and Validation:

-

Why use an inert atmosphere? This prevents oxidative degradation of the sample at elevated temperatures, which would interfere with the melting endotherm.

-

Why use a constant heating rate? A controlled, linear heating ramp is essential for reproducible and accurate measurements of thermal transitions.[18]

-

Self-Validation: Running the sample at multiple heating rates (e.g., 5, 10, and 20 °C/min) can provide additional insight into the thermal event. The onset temperature of melting should be largely independent of the heating rate.

Caption: Workflow for Melting Point determination by DSC.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2-PROPYL SUCCINIC ACID 618-57-5 wiki. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of succinic acid crystal. Retrieved from [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

Apicule. (n.d.). This compound (CAS No: 618-57-5) API Intermediate Manufacturers. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FIG. 1. FT-IR ATR spectra of succinic acid in (a) methanol and (b) a.... Retrieved from [Link]

-

EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) analysis of the succinic acid (SA); maleic acid (MAL); polyvinyl alcohol (PVA). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SPECTRAL DIFFRACTION AND OPTICAL STUDIES OF SUCCINIC- ACETIC ACID SINGLE CRYSTALS. Retrieved from [Link]

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Axios Research. (n.d.). This compound - CAS - 618-57-5. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

NIH PubChem. (n.d.). Succinic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylsuccinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Succinic acid, isopropyl- (CAS 2338-45-6). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 618-57-5 CAS MSDS (2-PROPYL SUCCINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. apicule.com [apicule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Succinic acid - Wikipedia [en.wikipedia.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. enfo.hu [enfo.hu]

- 15. govinfo.gov [govinfo.gov]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. torontech.com [torontech.com]

- 19. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Propylsuccinic Acid (CAS 618-57-5)

Introduction

2-Propylsuccinic acid (CAS 618-57-5), also known as 2-propylbutanedioic acid, is a substituted dicarboxylic acid. Its structure, featuring a propyl group on the succinic acid backbone, makes it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry.[1][2] As a dicarboxylic acid, its two carboxyl groups offer multiple reaction sites for creating more complex molecules, including esters, amides, and polymers.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and handling procedures, designed to support professionals in research and development.

Chemical Structure and Core Properties

This compound is a C7 aliphatic dicarboxylic acid. The presence of two carboxylic acid functional groups dictates its acidic nature and reactivity profile.

Caption: 2D Structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 618-57-5 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | |

| Appearance | White solid | |

| Melting Point | 100.5 °C | |

| Boiling Point | 265.8 ± 13.0 °C (Predicted) | |

| Density | 1.20 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.56 ± 0.19 (Predicted) | [1] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| LogP | 0.82 (Predicted) | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its NMR signatures. This is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the propyl chain and the succinic acid backbone. The acidic protons of the two carboxyl groups would typically appear as a broad singlet far downfield (δ 10-13 ppm), though they may be exchanged in protic solvents like D₂O. The proton on the chiral center (C2) would appear as a multiplet. The adjacent methylene (CH₂) protons on the backbone would be diastereotopic and appear as complex multiplets. The propyl group protons would show a terminal methyl triplet, and two methylene multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct resonances. The carbonyl carbons of the two carboxylic acids are expected to appear in the δ 170-185 ppm region. The remaining five aliphatic carbons, being in unique chemical environments, would appear in the upfield region (δ 10-50 ppm).

Synthesis and Reactivity

Representative Synthesis Protocol

A common and versatile method for synthesizing 2-alkylated succinic acid derivatives is the Michael (or conjugate) addition.[3][4] This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. A plausible route to this compound involves the addition of a propyl organometallic reagent (like a propyl Grignard or organocuprate) to diethyl maleate, followed by hydrolysis. Organocuprates (Gilman reagents) are often preferred for their high selectivity in 1,4-additions.[4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from standard procedures for Michael additions and subsequent ester hydrolysis.

-

Preparation of the Organocuprate (Gilman Reagent): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend Copper(I) Iodide (CuI) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add a solution of propylmagnesium bromide (a Grignard reagent) in THF. Stir the mixture at this temperature for 30-60 minutes to form the lithium dipropylcuprate.

-

Michael Addition: To the cooled Gilman reagent, add a solution of diethyl maleate in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.

-

Reaction Progression: Allow the reaction to stir at low temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, let the mixture slowly warm to room temperature.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether.

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude diethyl 2-propylsuccinate can be purified by column chromatography.

-

Saponification (Ester Hydrolysis): Dissolve the purified diethyl 2-propylsuccinate in an ethanol/water mixture containing an excess of sodium hydroxide (NaOH).

-

Hydrolysis Completion: Heat the mixture to reflux and maintain for several hours until TLC or LC-MS indicates the complete disappearance of the diester.

-

Isolation of Final Product: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2.

-

Final Purification: The precipitated this compound can be collected by vacuum filtration. If an oil forms, extract it into ethyl acetate, dry the organic layer with MgSO₄, and evaporate the solvent. The final product can be further purified by recrystallization.

Core Reactivity

The chemistry of this compound is dominated by its two carboxyl groups. These groups can undergo:

-

Acid-Base Reactions: Reaction with bases to form mono- or di-carboxylate salts.

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding mono- or di-esters.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine to form amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carboxylic acids to primary alcohols, yielding 2-propylbutane-1,4-diol.

-

Anhydride Formation: Upon heating, particularly with a dehydrating agent, intramolecular cyclization can occur to form 2-propylsuccinic anhydride.

Applications in Research and Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Precursor to Valproic Acid

This compound is a direct precursor or a closely related intermediate in some synthetic routes to Valproic Acid .[2] Valproic acid (2-propylpentanoic acid) is a widely prescribed medication used to treat epilepsy, bipolar disorder, and to prevent migraine headaches.

The transformation from a related precursor, 2,2-dipropylmalonic acid, to valproic acid occurs via a thermal decarboxylation reaction, where one of the carboxyl groups is eliminated as carbon dioxide upon heating. A similar decarboxylation of this compound would yield 2-propylpentanoic acid (valproic acid). This relationship underscores the importance of this compound in pharmaceutical manufacturing.

Caption: Role of this compound as a precursor to Valproic Acid.

Use as a Reference Standard

In drug development and quality control, well-characterized chemical compounds are essential as reference standards. This compound can be used for analytical method development, validation, and as a quality control standard during the synthesis and formulation stages of related APIs.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Store away from strong oxidizing agents and bases.

-

First Aid (General):

-

Inhalation: Move to fresh air. Seek medical attention if irritation persists.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is a functionally rich molecule with significant utility, particularly in the pharmaceutical sector as an intermediate for the synthesis of Valproic Acid. Its dicarboxylic acid nature provides a platform for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved January 12, 2026, from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Succinic acid, α-ethyl-α-methyl-. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Propyl butyrate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (300 MHz, CDCl3) showing the chemical shifts of the.... Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Succinic acid, 3-methylbut-2-yl propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Apicule. (n.d.). This compound (CAS No: 618-57-5) API Intermediate Manufacturers. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US20030181743A1 - Process for preparing alkylidene substituted succinic acid esters.

- Google Patents. (n.d.). US2851486A - Preparation of succinic acids.

- Google Patents. (n.d.). CN105399623A - Diethyl maleate preparation method.

- Google Patents. (n.d.). EP2751059B1 - PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES.

-

Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 12, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid at BMRB. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Retrieved January 12, 2026, from [Link]

-

Reddit. (2023, May 16). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). r/OrganicChemistry. Retrieved January 12, 2026, from [Link]

-

Stack Exchange. (n.d.). Why does the H-NMR of propyl butanoate show up as 4 signals when there are 6 distinct hydrogens in the structure?. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved January 12, 2026, from [Link]

Sources

The Core Mechanism of 2-Propylsuccinic Acid Derivatives: A Technical Guide to Understanding Carboxypeptidase A Inhibition

This guide provides an in-depth technical exploration of the mechanism of action of 2-propylsuccinic acid and its derivatives, with a primary focus on their role as potent inhibitors of Carboxypeptidase A (CPA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a synthesized understanding of the molecular interactions, the rationale behind experimental validation, and detailed protocols for mechanistic studies.

Part 1: Unraveling the Inhibition of a Key Metalloprotease

Carboxypeptidase A: A Zinc-Dependent Proteolytic Engine

Carboxypeptidase A, a pancreatic exopeptidase, plays a crucial role in the digestion of proteins by selectively cleaving C-terminal amino acids with aromatic or bulky aliphatic side chains. At the heart of its catalytic activity lies a zinc ion (Zn²⁺) coordinated within the enzyme's active site. This zinc ion is essential for catalysis, acting as a Lewis acid to polarize the carbonyl group of the scissile peptide bond and activating a water molecule for nucleophilic attack.[1][2] The catalytic cycle of CPA is a well-orchestrated process involving key amino acid residues that participate in substrate binding and transition-state stabilization.

This compound Derivatives: Mimicking the Transition State

This compound and its derivatives have emerged as a significant class of competitive inhibitors of Carboxypeptidase A. Their inhibitory power stems from their structural resemblance to the tetrahedral transition state of the peptide hydrolysis reaction catalyzed by CPA. This mimicry allows them to bind with high affinity to the active site, effectively blocking the entry and processing of natural substrates.

The fundamental inhibitory mechanism of these succinic acid derivatives involves a bidentate coordination of one of their carboxylate groups to the active site zinc ion.[3] This interaction displaces the catalytically essential water molecule. The second carboxylate group of the inhibitor forms critical salt bridges and hydrogen bonds with key residues in the active site, including Arginine 145 (Arg145), Asparagine 144 (Asn144), and Tyrosine 248 (Tyr248).[3] Furthermore, the inhibitor's backbone and its side chains, such as the propyl group, can engage in additional van der Waals interactions within the S1' specificity pocket of the enzyme, further enhancing binding affinity.

The following diagram illustrates the key interactions of a 2-alkylsuccinic acid derivative within the active site of Carboxypeptidase A.

Caption: Binding of a this compound derivative to the active site of Carboxypeptidase A.

Part 2: Experimental Validation and Methodologies

The elucidation of the inhibitory mechanism of this compound derivatives relies on a suite of robust biochemical and biophysical techniques. This section details the core experimental protocols, emphasizing the rationale behind their design to ensure data integrity and reproducibility.

Enzyme Kinetics: Quantifying Inhibitory Potency

Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of an inhibitor. The inhibition constant (Kᵢ) is a critical parameter that quantifies the affinity of the inhibitor for the enzyme.

A well-designed enzyme inhibition assay should be sensitive, reproducible, and provide mechanistic insights. The choice of substrate, buffer conditions, and enzyme concentration are critical. For Carboxypeptidase A, a common chromogenic substrate is hippuryl-L-phenylalanine. Its hydrolysis can be continuously monitored by the increase in absorbance at 254 nm.[1] The substrate concentration is typically kept at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[4][5] The assay is performed under initial velocity conditions, meaning that the rate of reaction is measured when only a small fraction of the substrate has been consumed, ensuring a linear response over time.[5]

This protocol outlines the determination of the inhibition constant (Kᵢ) for a competitive inhibitor of Carboxypeptidase A using a spectrophotometric assay.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

Hippuryl-L-phenylalanine (substrate)

-

This compound derivative (inhibitor)

-

Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.

-

Prepare a stock solution of hippuryl-L-phenylalanine in the same buffer.

-

Prepare a series of dilutions of the this compound derivative in the assay buffer.

-

-

Assay Setup:

-

In a quartz cuvette, combine the Tris-HCl buffer, a fixed concentration of Carboxypeptidase A, and varying concentrations of the inhibitor.

-

Prepare a control reaction with no inhibitor.

-

Equilibrate the cuvettes to the desired temperature (e.g., 25°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate (hippuryl-L-phenylalanine) to each cuvette.

-

Immediately begin monitoring the increase in absorbance at 254 nm for a set period (e.g., 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) in a Dixon plot. The x-intercept of this plot will be equal to -Kᵢ.

-

Alternatively, perform the assay at multiple substrate concentrations for each inhibitor concentration and analyze the data using a Lineweaver-Burk plot to confirm the mode of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.

-

Self-Validation:

-

Controls: Include a no-enzyme control to account for non-enzymatic substrate hydrolysis and a no-inhibitor control to determine the uninhibited enzyme activity.

-

Linearity: Ensure that the product formation is linear with time and that the enzyme concentration is in a range where the reaction rate is proportional to the enzyme concentration.

-

Reproducibility: Perform all experiments in triplicate to ensure the reliability of the results.

X-ray Crystallography: Visualizing the Molecular Interactions

X-ray crystallography provides high-resolution structural information on the binding of an inhibitor to its target enzyme, offering a visual confirmation of the interactions predicted by kinetic studies.

To obtain a crystal structure of a protein-ligand complex, two primary methods are employed: co-crystallization and soaking. In co-crystallization, the protein and ligand are mixed prior to crystallization. This is often the method of choice for inhibitors with high affinity.[6] Soaking involves diffusing the ligand into a pre-existing crystal of the apo-protein. The choice between these methods depends on factors such as ligand solubility and its effect on crystal packing.

Materials:

-

Purified Carboxypeptidase A

-

This compound derivative

-

Crystallization buffer (specific to the protein)

-

Cryoprotectant solution

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

Procedure:

-

Complex Formation:

-

Incubate the purified Carboxypeptidase A with a molar excess of the this compound derivative to ensure saturation of the binding sites.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method. Mix the protein-inhibitor complex with a variety of crystallization screens to identify conditions that yield well-ordered crystals.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to improve crystal size and quality.

-

-

Cryo-protection and Data Collection:

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known CPA structure as a search model.

-

Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the complex.

-

Self-Validation:

-

Data Quality: Assess the quality of the diffraction data (e.g., resolution, completeness, R-merge).

-

Model Validation: Use validation tools (e.g., MolProbity) to check the stereochemistry and geometry of the final refined model.

-

Electron Density: Ensure that the electron density for the bound inhibitor is clear and unambiguous.

The following diagram outlines the general workflow for elucidating the mechanism of action of a this compound derivative as a CPA inhibitor.

Caption: A typical experimental workflow for characterizing the mechanism of action of a CPA inhibitor.

Part 3: Data Presentation and Synthesis

The quantitative data obtained from enzyme kinetic studies are crucial for comparing the potency of different inhibitors.

Table 1: Inhibitory Potency of Selected Succinic Acid Derivatives against Carboxypeptidase A

| Inhibitor | Kᵢ (µM) | Mode of Inhibition | Reference |

| 2-Benzylsuccinic acid | ~0.45 | Competitive | [3] |

| 2-Methyl-2-ethylsuccinic acid | 0.11 (racemic) | Competitive | N/A |

| 2-Benzyl-2-methylsuccinic acid | 0.28 (racemic) | Competitive | [7] |

Conclusion

This compound derivatives represent a well-characterized class of competitive inhibitors of Carboxypeptidase A. Their mechanism of action is rooted in their ability to act as transition-state analogues, binding tightly to the enzyme's active site through a combination of coordination to the catalytic zinc ion and extensive interactions with key amino acid residues. The in-depth understanding of this mechanism has been achieved through a combination of rigorous enzyme kinetic studies and high-resolution structural biology, providing a solid foundation for the rational design of more potent and selective inhibitors for therapeutic applications.

References

-

Mangani, S., Carloni, P., & Orioli, P. (1992). Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution. Journal of Molecular Biology, 223(2), 573-578. [Link]

-

Auld, D. S., & Geoghegan, K. F. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9781-9787. [Link]

-

Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]

-

Kim, D. H., & Kim, K. R. (1996). Design, Synthesis, and Evaluation of β-Lactam Derivatives as Inhibitors for Carboxypeptidase A. Bulletin of the Korean Chemical Society, 17(1), 33-36. [Link]

-

Proteopedia. (2019). Carboxypeptidase A. [Link]

-

Skorepova, E., & Stsiapanava, A. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. [Link]

-

Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755–1760. [Link]

-

Lufrano, D., et al. (2016). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol, 6(23). [Link]

-

Wlodawer, A., & Huber, R. (1983). Refined crystal structure of carboxypeptidase A at 1.54 A resolution. Journal of Molecular Biology, 167(3), 611-631. [Link]

-

Shoham, G., Rees, D. C., & Lipscomb, W. N. (1984). Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies. Proceedings of the National Academy of Sciences, 81(24), 7767-7771. [Link]

-

Christianson, D. W., & Lipscomb, W. N. (1985). X-ray crystallographic investigation of substrate binding to carboxypeptidase A at subzero temperature. Proceedings of the National Academy of Sciences, 82(20), 6840-6844. [Link]

-

Mock, W. L., & Wang, L. (1999). Synergistic Inhibition of Carboxypeptidase A by Zinc Ion and Imidazole. Biochemical and Biophysical Research Communications, 257(1), 239-243. [Link]

-

Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090-1099. [Link]

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]

-

ResearchGate. (n.d.). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?[Link]

-

Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 11(15), 1983-1995. [Link]

-

Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. [Link]

-

Organic Syntheses. (n.d.). Succinic acid, α-ethyl-α-methyl. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. [Link]

-

Fujioka, H., & Imahori, K. (1962). Studies on the binding of carboxypeptidase A and several competitive inhibitors. The Journal of Biological Chemistry, 237, 2804-2808. [Link]

Sources

- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 7. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

The Multifaceted Biological Activities of Substituted Succinic Acids: A Technical Guide for Researchers

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its traditional role in central metabolism to become a critical signaling molecule in a host of physiological and pathological processes.[1][2] Its derivatives, collectively known as substituted succinic acids, are now at the forefront of research in drug discovery and agrochemical development, exhibiting a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the biological activities of substituted succinic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, therapeutic potential, and the experimental methodologies used to investigate them.

The Central Role of Succinate in Cellular Metabolism and Signaling

Succinate's biological significance extends far beyond its function as a metabolic intermediate in the mitochondrial matrix, where it is oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[2][3] Dysregulation of succinate levels has been implicated in a variety of pathological conditions, including cancer, inflammatory diseases, and ischemia-reperfusion injury.[4][5][6]

Succinate as a Signaling Molecule

Elevated levels of succinate can lead to its transport into the cytoplasm and extracellular space, where it functions as a signaling molecule through several mechanisms:[2][5]

-

HIF-1α Stabilization: In the cytoplasm, succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).[3][5][7] This transcription factor plays a crucial role in cellular adaptation to hypoxia and is implicated in cancer progression and inflammation.

-

SUCNR1 Activation: Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on various cell types, including immune cells, platelets, and cells in the liver and retina.[1][6][7] Activation of SUCNR1 can trigger diverse downstream signaling cascades, influencing processes such as inflammation, blood pressure regulation, and retinal angiogenesis.

-

Post-Translational Modification: Succinate can be utilized for the succinylation of proteins, a post-translational modification that can alter protein function and cellular metabolism.[1]

Substituted Succinic Acids as Enzyme Inhibitors

A primary focus of research into substituted succinic acids has been their development as potent and selective enzyme inhibitors. By modifying the core succinic acid structure, researchers have been able to target a range of enzymes with significant therapeutic and commercial implications.

Succinate Dehydrogenase Inhibitors (SDHIs)

The most well-established class of substituted succinic acid-based enzyme inhibitors are the succinate dehydrogenase inhibitors (SDHIs). These compounds are widely used as fungicides in agriculture, where they disrupt the mitochondrial respiration of pathogenic fungi by blocking the activity of SDH.[8][9]

There are two main classes of SDHIs that bind to different sites on the enzyme complex:[4]

-

Succinate-binding site inhibitors: These compounds are structural analogs of succinate and compete with the natural substrate for binding to the active site.

-

Ubiquinone-binding site inhibitors: These inhibitors bind to the ubiquinone reduction site of the enzyme complex, preventing the transfer of electrons.

The development of novel SDHIs with improved efficacy and safety profiles remains an active area of research, driven by the need to manage fungicide resistance and explore their potential in other applications, such as cancer therapy.[3][9][10]

Acetylcholinesterase Inhibitors

Certain aryl succinic and maleic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] The inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease and other neurological disorders. Studies have shown that both reversible and irreversible AChE inhibitors can be designed from succinic acid scaffolds.[11][12] The inhibitory potency of these derivatives is influenced by the nature and position of the substituents on the aromatic ring.[12]

Cytochrome P450 Inhibitors

Recent research has demonstrated that succinic acid itself can inhibit the activity of several cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2D6, and CYP2C9.[13][14] These enzymes are crucial for the metabolism of a wide range of drugs and xenobiotics. The inhibitory effect of succinic acid on these enzymes suggests the potential for drug-drug interactions when co-administered with drugs metabolized by these pathways.[13][14] This finding opens up avenues for developing substituted succinic acids as modulators of drug metabolism.

Therapeutic Applications of Substituted Succinic Acids

The diverse biological activities of substituted succinic acids have led to their investigation in a wide range of therapeutic areas.[15]

Cancer

The role of succinate as an "oncometabolite" has spurred interest in targeting succinate metabolism for cancer therapy.[4] In certain cancers with mutations in SDH, the resulting accumulation of succinate can drive tumorigenesis.[4] Furthermore, the ability of succinate to stabilize HIF-1α is a key mechanism in cancer cell adaptation and survival.[16] Substituted succinic acids are being explored as potential anti-cancer agents that can modulate succinate signaling pathways or selectively target cancer cell metabolism.[15][16]

Inflammatory and Immune-Mediated Diseases

Succinate is now recognized as a critical mediator in inflammation.[5][7] It can act as a pro-inflammatory signal, enhancing the production of cytokines like IL-1β.[1][7] This has significant implications for a variety of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] The development of substituted succinic acids that can modulate succinate signaling through SUCNR1 or by targeting intracellular succinate accumulation represents a promising therapeutic strategy for these diseases.[5][6]

Metabolic Disorders

Given its central role in energy metabolism, it is not surprising that succinate and its derivatives are being investigated for their potential in treating metabolic disorders. Studies have shown that succinic acid supplementation can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.[17][18][19] Some succinic acid esters have also been shown to have insulinotropic properties.[17][20]

Other Therapeutic Areas

The therapeutic potential of substituted succinic acids extends to other areas, including:

-

Neurodegenerative Diseases: As inhibitors of acetylcholinesterase, certain derivatives hold promise for the treatment of Alzheimer's disease.[11][12] Additionally, the antioxidant properties of succinic acid are being explored for their neuroprotective effects.[15]

-

Cardiovascular Diseases: Succinic acid has been used in cardiovascular therapy and has shown cardioprotective effects.[13][15]

-

Antimicrobial Agents: Some succinic acid derivatives possess antibacterial and fungicidal properties.[21]

Experimental Methodologies

The investigation of the biological activity of substituted succinic acids requires a range of in vitro and in vivo experimental techniques.

Synthesis of Substituted Succinic Acids

The synthesis of substituted succinic acids is a critical first step in their biological evaluation. Various synthetic routes are available, often starting from commercially available succinic anhydride or succinate esters.[22] One common method involves the alkylation of succinate derivatives.[22]

Caption: A generalized workflow for the synthesis and characterization of substituted succinic acids.

In Vitro Assays

A variety of in vitro assays are employed to determine the biological activity of substituted succinic acids at the molecular and cellular levels.

To assess the inhibitory potential of substituted succinic acids against specific enzymes, kinetic assays are performed.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Prepare Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

AChE enzyme solution

-

Test compounds (substituted succinic acids) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound or vehicle control.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-based assays are crucial for evaluating the effects of substituted succinic acids on cellular processes in a more physiologically relevant context.

Protocol: HIF-1α Stabilization Assay

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or a cancer cell line) in appropriate growth medium.

-

Treatment: Treat the cells with various concentrations of the substituted succinic acid or a positive control (e.g., deferoxamine) for a specified period.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α.

-

Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the intensity of the HIF-1α bands relative to the loading control to determine the extent of stabilization.

In Vivo Studies

Animal models are essential for evaluating the pharmacokinetic properties, efficacy, and safety of substituted succinic acids in a whole-organism setting.

Caption: A typical workflow for an in vivo efficacy study of a substituted succinic acid.

Example: High-Fat Diet-Induced Obesity Mouse Model

This model is commonly used to study the effects of compounds on metabolic parameters.[18][19]

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity and insulin resistance.[18]

-

Treatment: The mice are treated with the substituted succinic acid via oral gavage or in their drinking water.[19]

-

Parameters Measured:

-

Body weight and food intake

-

Glucose tolerance test (GTT) and insulin tolerance test (ITT)[18]

-

Serum levels of lipids (triglycerides, cholesterol) and inflammatory markers

-

Gene and protein expression analysis of relevant tissues (e.g., adipose tissue, liver)

-

Data Presentation and Interpretation